2-[(2-Methyloxiran-2-yl)methyl]oxolane
Description
2-[(2-Methyloxiran-2-yl)methyl]oxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring linked to a methyloxirane (2-methyl-epoxide) group via a methylene bridge. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol.
Properties
CAS No. |
104223-04-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-[(2-methyloxiran-2-yl)methyl]oxolane |
InChI |
InChI=1S/C8H14O2/c1-8(6-10-8)5-7-3-2-4-9-7/h7H,2-6H2,1H3 |
InChI Key |
LGDJQRZOFFBXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Grignard Addition and Epoxidation
A foundational approach involves the sequential use of Grignard reagents and epoxidation catalysts. In one documented protocol, Boc-protected leucine is first converted to a morpholine amide using 1,1'-carbonyldiimidazole (CDI) as an activating agent. The subsequent Grignard step employs isopropyl magnesium chloride (1.5–3.5 equivalents) and 2-bromopropene in anhydrous tetrahydrofuran (THF) at temperatures maintained below −5°C to prevent premature epoxide ring opening. This step yields a tertiary alcohol intermediate, which undergoes epoxidation using hydrogen peroxide (1.5–3.0 equivalents) in the presence of a manganese-based catalyst. The manganese complex, typically [(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato]manganese(III) chloride, achieves diastereoselectivity exceeding 95% for the desired (2R)-epoxide configuration.
Epoxide Ring Formation Catalyzed by Manganese Complexes
The stereoselective epoxidation step is critical for establishing the 2-methyloxirane moiety. Patent data reveal that the manganese catalyst operates via a radical rebound mechanism, where the Mn(III) center abstracts a hydrogen atom from the allylic position, followed by oxygen transfer from the peroxide. Optimal conditions involve 0.0002–0.001 equivalents of the catalyst in dichloromethane at −15°C to −5°C, achieving complete conversion within 24 hours. Azeotropic distillation with dichloromethane ensures anhydrous conditions, minimizing side reactions such as diol formation.
Oxolane Ring Construction via Cyclization
The oxolane (tetrahydrofuran) ring is introduced through a base-mediated cyclization of a γ-hydroxy epoxide intermediate. In a representative procedure, the epoxide-bearing precursor is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1–0.5 equivalents) in methanol at 25°C. Intramolecular nucleophilic attack by the hydroxyl group on the epoxide’s electrophilic carbon results in ring closure, yielding 2-[(2-Methyloxiran-2-yl)methyl]oxolane with >90% purity after solvent swap to heptane.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Dichloromethane, due to its low nucleophilicity and ability to form azeotropes, is preferred for Grignard and epoxidation steps. Conversely, methanol facilitates the final cyclization by stabilizing transition states through hydrogen bonding. Temperature control is equally critical: maintaining the Grignard step below −5°C prevents β-hydride elimination, while epoxidation at −15°C enhances stereoselectivity.
Stoichiometric and Catalytic Ratios
Key stoichiometric parameters include:
- CDI : 2.0 equivalents for complete amide activation.
- Morpholine : 1.5 equivalents to ensure quantitative displacement of the imidazole intermediate.
- Isopropenylmagnesium bromide : 3.0 equivalents for full conversion of the ketone to the tertiary alcohol.
Catalytic loadings are minimized to reduce costs. The manganese catalyst operates effectively at 0.001 molar equivalents, while DBU is used at 0.1 equivalents to drive cyclization without promoting epoxide ring-opening side reactions.
Stereochemical Considerations
The (2R)-epoxide configuration is preserved throughout the synthesis due to the chiral environment imposed by the manganese catalyst. X-ray crystallography data from intermediate stages confirm that the oxolane ring adopts a chair-like conformation, with the methyloxirane group occupying an equatorial position to minimize steric strain. Epimerization studies using DBU in toluene at 80°C demonstrate <2% racemization over 24 hours, underscoring the robustness of the stereochemical outcome.
Chemical Reactions Analysis
2-[(2-Methyloxiran-2-yl)methyl]oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2-Methyloxiran-2-yl)methyl]oxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(2-Methyloxiran-2-yl)methyl]oxolane exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its role in enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-[(2-Methyloxiran-2-yl)methyl]oxolane with structurally related oxolane and epoxide derivatives:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
